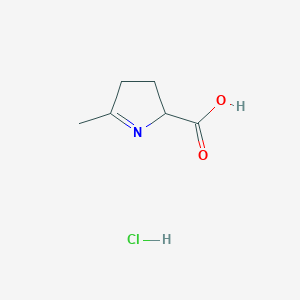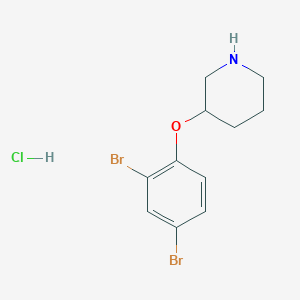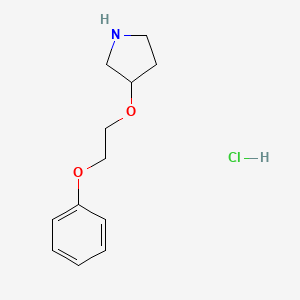
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2.ClH . It has a molecular weight of 163.6 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, often involves the Paal-Knorr pyrrole synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The InChI code for 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is 1S/C6H9NO2.ClH/c1-4-2-3-5 (7-4)6 (8)9;/h2,5,7H,3H2,1H3, (H,8,9);1H/t5-;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, an electrocyclic ring closure is the key step of an efficient one-pot synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides . The resulting 3,4-dihydro-2H-pyrrole intermediates are oxidized to the corresponding pyrroles by stoichiometric oxidants or by catalytic copper(II) and air in good yields .Physical And Chemical Properties Analysis
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a powder . The compound is stored at 4 degrees Celsius .Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds
Mode of Action
Pyrrole derivatives are known to interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrrole derivatives are involved in a wide range of biochemical pathways
Result of Action
As a pyrrole derivative, it may have potential biological activities , but specific effects need to be confirmed through experimental studies.
Eigenschaften
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDIAWJUMPFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715399 | |
| Record name | 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride | |
CAS RN |
38228-01-2 | |
| Record name | NSC19503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)








![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)